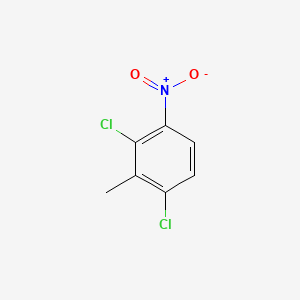

2,6-Dichloro-3-nitrotoluene

Beschreibung

Significance and Research Context of Halogenated Nitrotoluenes

Halogenated nitrotoluenes, the chemical family to which 2,6-dichloro-3-nitrotoluene belongs, are of considerable importance in both industrial and academic research. The presence of both halogen and nitro groups on the aromatic ring creates a molecule with unique electronic properties and reactivity. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for certain types of reactions, while the halogen atoms can also influence reactivity and provide sites for further functionalization.

The industrial development of nitroaromatic compounds, in general, saw a surge in the late 19th and early 20th centuries, primarily driven by the demand for dye intermediates and materials for explosives. The systematic study of these compounds has led to a deeper understanding of how different substituent groups affect reaction outcomes.

Halogenated nitrotoluenes are key precursors in the synthesis of a wide array of commercially important products. For instance, they are used in the production of various colorants, agricultural chemicals, and pharmaceuticals. fishersci.co.ukiarc.fr The specific positioning of the halogen and nitro groups is critical, as it dictates the pathway of subsequent chemical transformations, ultimately influencing the properties of the final product. Research in this area continues to focus on developing more efficient and selective synthetic methods for these valuable intermediates.

Historical Perspectives on the Study of this compound

While a detailed historical timeline for the specific study of this compound is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader history of halogenated nitroaromatic compounds. The synthesis of such compounds evolved with advancements in nitration and halogenation techniques.

Early methods for producing related compounds often faced challenges with regioselectivity, leading to mixtures of isomers that were difficult to separate. google.com Over time, more controlled and selective synthetic routes have been developed. For example, a patent from 1969 describes a method for preparing 2,6-dichloro-4-nitrotoluene by chlorinating p-nitrotoluene, which initially forms a mixture of chlorinated products. google.com This highlights the ongoing efforts to achieve high yields and purity for specific isomers.

The synthesis of this compound itself is typically achieved through the nitration of 2,6-dichlorotoluene. ontosight.ai A more recent patent describes a method for preparing various dichlorotoluene nitride intermediates, including this compound, using concentrated nitric acid in dichloroethane, which is presented as a more environmentally friendly alternative to traditional mixed-acid systems. google.com

Current Research Gaps and Future Directions for this compound Investigations

Despite its utility, there are several areas where further research on this compound is warranted. One significant area is the development of even more efficient and sustainable synthetic methodologies. While progress has been made to move away from harsh mixed-acid systems, the exploration of novel catalytic systems and green chemistry approaches could further reduce the environmental impact of its production. google.com

Another area for future investigation lies in expanding its applications. While it is known as an intermediate for dyes and pharmaceuticals, detailed studies on its potential as a precursor for novel materials or agrochemicals are less common. chemicalbook.comthermofisher.krthermofisher.comfishersci.co.ukfishersci.caguidechem.com Research could focus on leveraging its unique substitution pattern to create complex molecules with new or enhanced properties.

Furthermore, a more comprehensive understanding of its reactivity profile would be beneficial. Detailed mechanistic studies of its various reactions could lead to the discovery of new transformations and the optimization of existing processes. For instance, understanding the factors that control the regioselectivity of nucleophilic substitution reactions on the aromatic ring could open up new synthetic possibilities. The hydrogenation of this compound to form amines has been noted, but a broader exploration of its reduction chemistry could be valuable. sigmaaldrich.com

Finally, while this article does not focus on safety, it is worth noting that the environmental fate and potential for biodegradation of halogenated nitrotoluenes are active areas of research. sjtu.edu.cn Continued investigation into the microbial degradation pathways of compounds like this compound could lead to effective bioremediation strategies.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound ontosight.aichembk.comchemicalbook.comthermofisher.comguidechem.comsigmaaldrich.com

Table 2: Selected Reactions Involving this compound ontosight.aigoogle.comsigmaaldrich.comprepchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNZUUIFTPNYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183842 | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-46-0 | |

| Record name | 1,3-Dichloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29682-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL434G8AU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 3 Nitrotoluene

Advanced Synthetic Approaches to 2,6-Dichloro-3-nitrotoluene

Modern synthetic strategies for this compound primarily focus on the direct nitration of a suitable dichlorinated precursor. However, alternative routes involving different sequences of halogenation and nitration, as well as the use of catalytic systems to improve efficiency and selectivity, are also explored.

The most direct and commonly employed method for synthesizing this compound is the electrophilic nitration of 2,6-dichlorotoluene. This reaction involves treating the dichlorotoluene substrate with a potent nitrating agent.

A specific methodology involves dissolving 2,6-dichlorotoluene in a solvent such as dichloroethane. google.com To this solution, a nitrating agent, typically concentrated nitric acid (e.g., 98%), is added dropwise while carefully controlling the temperature to prevent side reactions and ensure safety. google.com The reaction then proceeds for a set duration, often under reflux, to drive it to completion. google.com The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). google.com This approach directly introduces the nitro group at the C-3 position of the 2,6-dichlorotoluene ring.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 2,6-Dichlorotoluene | 98% Nitric Acid | Dichloroethane | Dropwise addition at 30°C, then reflux (not exceeding 45°C) | 2.0 hours (reflux) | This compound |

Achieving the specific substitution pattern of this compound can also be approached by altering the sequence of halogenation and nitration steps. For instance, a synthetic strategy might begin with a nitrated toluene (B28343) and subsequently introduce the chlorine atoms. A patented method for preparing the isomeric 2,6-dichloro-4-nitrotoluene involves the controlled chlorination of p-nitrotoluene in the presence of a catalyst. google.com While this produces a different isomer, it exemplifies the strategic principle of modifying the order of substitution reactions to target specific molecular architectures.

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the reactions leading to this compound. In the chlorination steps required to form the precursor, Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are often used to activate the chlorinating agent. researchgate.netwikipedia.org The use of a composite catalyst system, for example, a mixture of FeCl₃ and AlCl₃, has been shown to be effective in the chlorination of alkylated toluene derivatives. researchgate.net

For nitration reactions, solid acid catalysts, particularly zeolites, are widely studied to control regioselectivity. icm.edu.pl Zeolites can influence the position of the incoming nitro group through shape selectivity, where the reaction is guided by the confined space within the catalyst's pores. icm.edu.plgoogle.com While often favoring the formation of para-isomers, the principles of zeolite catalysis are broadly applicable to improving selectivity in aromatic nitrations. icm.edu.pl The combination of nitric acid with an acid anhydride over a zeolite beta catalyst has been applied to the synthesis of dinitro compounds, demonstrating the potential of such systems in complex nitrations. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound is governed by the principles of electrophilic aromatic substitution, with the final product distribution being determined by the complex interplay of electronic and steric effects.

The nitration of 2,6-dichlorotoluene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.orgcerritos.edu This multi-step process can be summarized as follows:

Generation of the Electrophile : A strong acid, typically sulfuric acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). cerritos.eduyoutube.com

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the 2,6-dichlorotoluene ring attacks the nitronium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.commasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom to which the nitro group has attached. youtube.commasterorganicchemistry.com This final, fast step restores the aromatic system, yielding the this compound product. youtube.com

| Stage | Description | Key Species |

|---|---|---|

| 1. Electrophile Generation | Protonation of nitric acid by a stronger acid (e.g., H₂SO₄) followed by loss of water. | Nitronium ion (NO₂⁺) |

| 2. Nucleophilic Attack | The aromatic ring attacks the electrophile, breaking aromaticity. This is the slow, rate-determining step. | Arenium ion (sigma complex) |

| 3. Deprotonation | A weak base removes a proton from the site of substitution, restoring the stable aromatic ring. | Final nitrated product |

Regioselectivity in the nitration of 2,6-dichlorotoluene is dictated by the directing effects of the substituents already present on the aromatic ring. The outcome is a result of the combined influence of the methyl group and the two chlorine atoms.

Methyl Group (-CH₃) : The methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. cerritos.edu

Chlorine Atoms (-Cl) : Chlorine is a deactivating substituent due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director.

In 2,6-dichlorotoluene, the two ortho positions relative to the methyl group are already occupied by the chlorine atoms. The para position (C-4) is sterically accessible. The remaining open positions are C-3, C-4, and C-5. The two chlorine atoms direct incoming electrophiles to their ortho and para positions. The position para to the C-2 chlorine is C-5, and the position para to the C-6 chlorine is C-3.

The nitration occurs predominantly at the C-3 position. This can be rationalized by considering the cumulative electronic and steric effects. The C-3 and C-5 positions are electronically activated by the para-directing effect of the chlorine atoms. However, the C-3 position is less sterically hindered than the C-5 position, which is flanked by a chlorine atom and the C-4 hydrogen. Furthermore, recent studies on toluene nitration suggest that regioselectivity can be a dynamic process, decided late in the reaction trajectory and influenced by solvent and counterion reorganization, rather than being solely predictable by static transition state models. nih.govresearchgate.net In this specific case, the electronic guidance of the chloro and methyl groups, combined with steric considerations, directs the nitronium ion to the C-3 position, yielding this compound.

Kinetic and Thermodynamic Studies of this compound Reactions

While specific thermodynamic data such as the enthalpy of formation for this compound are not extensively documented in publicly accessible literature, general principles of aromatic hydrogenation suggest that the reduction of the nitro group is an exothermic process. These reactions are typically more thermodynamically favorable at lower temperatures, generally between 200°C and 250°C researchgate.net. However, industrial applications often employ higher temperatures to achieve practical reaction rates researchgate.net.

Kinetic studies on the catalytic hydrogenation of closely related compounds provide significant insight. For instance, the hydrogenation of 2-chloro-6-nitrotoluene using a palladium-on-carbon (Pd/C) catalyst was found to follow a zero-order dependency with respect to hydrogen concentration and a first-order dependency with respect to the concentration of the nitroaromatic compound. This suggests that the reaction rate is primarily dictated by the availability of the organic substrate at the catalyst surface. The apparent activation energy for this specific reaction was determined to be 60.58 kJ/mol, a value indicative of the energy barrier that must be overcome for the transformation to proceed.

Kinetic Parameters for the Hydrogenation of a 2-Chloro-6-nitrotoluene Analog

| Parameter | Value | Conditions |

| Reaction Order (H₂) | Zero | Pd/C Catalyst |

| Reaction Order (Substrate) | First | Pd/C Catalyst |

| Apparent Activation Energy | 60.58 kJ/mol | Pd/C Catalyst |

For nucleophilic aromatic substitution (SNAr) reactions, kinetic data from analogous systems, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, show a second-order rate dependence. The rate is influenced by the nature of the solvent, with different correlations observed in aprotic versus hydrogen-bond donor solvents rsc.org. This implies that for this compound, the rate of nucleophilic substitution would similarly depend on the concentrations of both the substrate and the incoming nucleophile, as well as the reaction medium.

Derivatization and Transformation Reactions of this compound

The chemical functionality of this compound allows for a variety of transformations targeting the nitro group, the chlorine atoms, or the methyl group.

Reduction Pathways of the Nitro Group in this compound

The reduction of the nitro group is a principal transformation for this compound, leading to the synthetically valuable amine, 2,6-dichloro-3-aminotoluene. This conversion can be achieved through several methods, with catalytic hydrogenation being a common and efficient approach. The process is believed to occur via a multi-step mechanism involving intermediate species such as nitroso and hydroxylamine derivatives before yielding the final amine product mdpi.com.

High selectivity for the desired chloroamine product can be achieved with specific catalysts, such as platinum nanoparticles, which have been shown to be effective for the hydrogenation of aromatic chloronitro compounds . The choice of catalyst and reaction conditions is crucial to minimize undesired side reactions, particularly dehalogenation (the removal of chlorine atoms).

Common Reagents and Expected Products for Nitro Group Reduction

| Reagent/Method | Primary Product | Potential Intermediates/Byproducts |

| H₂, Pd/C or Pt Catalyst | 2,6-Dichloro-3-aminotoluene | 2,6-Dichloro-3-hydroxylaminotoluene |

| Fe, HCl/CH₃COOH | 2,6-Dichloro-3-aminotoluene | Dehalogenated amines |

| SnCl₂, HCl | 2,6-Dichloro-3-aminotoluene | Minimal dehalogenation |

| Sodium Polysulfide (Na₂Sₓ) | 2,6-Dichloro-3-aminotoluene | Selective for one nitro group in polynitro compounds |

Nucleophilic Aromatic Substitution Involving Chlorine Atoms on this compound

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The viability and regioselectivity of this reaction are dictated by the strong electron-withdrawing nature of the nitro group. SNAr mechanisms require the aromatic ring to be electron-deficient and are greatly enhanced when the leaving group is positioned ortho or para to a strong electron-withdrawing group quizlet.comquizlet.com.

In the structure of this compound, the chlorine atom at the C2 position is ortho to the C3-nitro group. This positioning significantly activates the C2 chlorine for nucleophilic attack, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. Conversely, the chlorine atom at the C6 position is meta to the nitro group. A nucleophilic attack at this position does not allow for resonance stabilization of the intermediate's negative charge by the nitro group, rendering the C6 chlorine largely unreactive under typical SNAr conditions quizlet.com. This regioselectivity is a key feature of the molecule's reactivity. For the analogous compound 2,6-dichloro-3-nitropyridine, substitution is kinetically favored at the position ortho to the nitro group stackexchange.com.

Predicted Regioselectivity of SNAr on this compound

| Position of Chlorine | Relationship to Nitro Group | Reactivity towards SNAr | Rationale |

| C2 | Ortho | Activated | Resonance stabilization of Meisenheimer intermediate by the nitro group. |

| C6 | Meta | Deactivated | No resonance stabilization of the intermediate by the nitro group. |

Common nucleophiles such as alkoxides (e.g., sodium methoxide) and amines (e.g., piperidine) are expected to selectively displace the chlorine atom at the C2 position to yield the corresponding ether or amine derivatives.

Oxidative Transformations of this compound

The methyl group of this compound represents a site for oxidative transformation. While specific studies on this molecule are limited, reactions on analogous structures demonstrate that the methyl group on a dichloronitro-aromatic ring can be oxidized to a carboxylic acid. For example, the oxidation of 2,6-dichloro-4-nitro-m-xylene to 2,6-dichloro-4-nitro-1,3-benzenedicarboxylic acid can be accomplished using strong oxidizing agents like potassium permanganate or nitric acid at elevated temperatures google.com. By inference, similar conditions would likely oxidize this compound to form 2,6-dichloro-3-nitrobenzoic acid guidechem.com. This transformation converts the alkyl side chain into a more functionalized carboxylic acid group, opening pathways to further derivatives such as esters and amides.

Photochemical Reactivity of this compound

The photochemical behavior of this compound is not well-documented. However, studies on other chloronitrotoluene isomers, such as 2-chloro-4-nitrotoluene, indicate that these molecules absorb ultraviolet radiation at wavelengths greater than 290 nm nih.gov. This absorption suggests that photolysis could be a relevant transformation pathway in the presence of sunlight nih.gov. The photochemical degradation of such compounds in aqueous environments may be a significant process, although the specific reaction pathways, intermediates, and final products for this compound have not been detailed in the available literature.

Environmental Fate and Transport of 2,6 Dichloro 3 Nitrotoluene

Occurrence and Distribution in Environmental Compartments

Limited direct monitoring data for 2,6-Dichloro-3-nitrotoluene exists in publicly available literature. Much of the understanding of its environmental distribution is inferred from its chemical properties and from studies of analogous compounds, such as dinitrotoluenes (DNTs).

Specific data on the concentration of this compound in freshwater, marine, and groundwater systems is not widely documented. However, its chemical properties suggest a potential for aquatic contamination. The compound is sparingly soluble in water, which may limit its concentration in the aqueous phase but also suggests a tendency to partition to organic matter in sediments.

Studies on the closely related compound, 2,6-dinitrotoluene (B127279) (2,6-DNT), provide insights into the potential for groundwater contamination. For instance, at industrial sites, 2,6-DNT has been detected in shallow groundwater, indicating that compounds with similar structures can leach from contaminated soils into the underlying aquifers. The mobility of such compounds in groundwater is influenced by the hydrogeological characteristics of the site and the chemical's interaction with subsurface materials.

Contamination of soil and sediment can occur through industrial discharges, improper disposal, and atmospheric deposition. Once in the soil, the compound can persist, with its degradation being influenced by microbial activity and abiotic processes. The extent of contamination will depend on the source, the amount released, and the properties of the soil, such as organic matter content and pH.

Information regarding the atmospheric presence of this compound is scarce. However, its potential for atmospheric transport can be estimated based on its vapor pressure and Henry's Law constant. While a measured Henry's Law constant is not available, the properties of similar compounds suggest that it may have a low to moderate potential for volatilization from water and soil surfaces.

Once in the atmosphere, the compound can be transported over distances before being removed through wet or dry deposition. The atmospheric half-life of this compound will be determined by its reaction with photochemically produced hydroxyl radicals. For analogous compounds like 2,6-dichlorotoluene, the atmospheric half-life is estimated to be around 12 days, suggesting that long-range atmospheric transport is possible.

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound and Related Compounds

| Property | This compound (Estimated) | 2,6-Dinitrotoluene (Analogous Compound) | 2,6-Dichlorotoluene (Analogous Compound) |

| Molecular Weight ( g/mol ) | 206.03 | 182.11 | 161.03 |

| Water Solubility | Sparingly soluble | 270 mg/L | 56 mg/L |

| Vapor Pressure (mm Hg at 25°C) | Data not available | 1.5 x 10⁻⁴ | 0.36 |

| Log Kow | Data not available | 1.98 | 4.29 |

| Henry's Law Constant (atm·m³/mol) | Data not available | 1.48 x 10⁻⁷ | 4.2 x 10⁻³ |

| Atmospheric Half-life | Data not available | Data not available | ~12 days (estimated) |

Note: Data for this compound is limited; values for analogous compounds are provided for context.

Bioaccumulation and Biomagnification Potential of this compound

Comprehensive, publicly available scientific data regarding the bioaccumulation and biomagnification of this compound is exceptionally limited. Extensive searches for specific studies on this compound did not yield detailed experimental data on its uptake and accumulation in organisms or its transfer through food webs. The information that is available is largely based on estimations and data from related compounds.

Uptake and Accumulation in Aquatic Organisms

There is a notable lack of direct research on the uptake and accumulation of this compound in specific aquatic organisms. Generally, the potential for a chemical to be taken up by aquatic life is predicted by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility. For many organic compounds, higher lipophilicity (fat-solubility), indicated by a high Kow value, correlates with a greater potential to accumulate in the fatty tissues of organisms like fish, invertebrates, and aquatic plants.

While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) values for this compound are not available in the reviewed literature, the U.S. Environmental Protection Agency (EPA) has published an ecotoxicology report for a case involving a chemical designated as P-18-0289, which based on estimations, has a low potential for bioaccumulation. The estimated bioconcentration factor (BCF) was cited as 3, which suggests a low likelihood of the substance accumulating in aquatic organisms. However, it is important to note that this information may not directly correspond to this compound.

Without empirical studies, any discussion on the uptake mechanisms (e.g., gill respiration, dermal absorption) and the distribution of this compound within the tissues of aquatic organisms remains speculative.

Terrestrial Biota Uptake and Distribution

Similar to the aquatic environment, there is a significant gap in the scientific literature regarding the uptake and distribution of this compound in terrestrial biota. For soil-dwelling organisms, such as earthworms and other invertebrates, exposure could occur through direct contact with contaminated soil and ingestion of soil particles. The compound's mobility and bioavailability in soil would be influenced by its tendency to adsorb to soil organic matter and clay particles.

For plants, uptake from the soil through the roots is a potential pathway. The efficiency of this uptake would depend on the compound's chemical properties and the specific plant species. Translocation within the plant to other tissues, such as stems, leaves, and fruits, would also be a critical factor in its potential to enter terrestrial food webs. However, no studies specifically quantifying the uptake and distribution of this compound in terrestrial plants or animals were identified. Research on other chlorinated nitroaromatic compounds suggests that their behavior in soil can be complex, involving processes of adsorption and degradation that would affect their availability to terrestrial organisms.

Trophic Transfer and Food Web Dynamics

The potential for this compound to be transferred through aquatic and terrestrial food webs is directly related to its bioaccumulation potential. Biomagnification, the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain, is a concern for persistent and bioaccumulative chemicals.

Given the estimated low bioconcentration factor for a related substance, it is hypothesized that the potential for significant biomagnification of this compound is also low. For biomagnification to occur, a substance must be readily absorbed, slowly metabolized or excreted, and efficiently transferred from prey to predator. Without data on these parameters for this compound, a definitive assessment of its trophic transfer and impact on food web dynamics cannot be made. Studies on other chlorinated organic compounds have shown that factors such as the length of the food chain and the metabolic capabilities of the organisms at different trophic levels play a crucial role in determining the extent of biomagnification.

Due to the absence of specific research, no data tables on the bioaccumulation or trophic transfer of this compound can be provided.

Ecotoxicological Investigations of 2,6 Dichloro 3 Nitrotoluene

Aquatic Ecotoxicity

The primary hazard associated with 2,6-dichloro-3-nitrotoluene is its potential impact on the environment, particularly aquatic ecosystems. While specific data for this compound is scarce, research on related nitroaromatic compounds indicates a general trend of toxicity towards aquatic life.

Information regarding the acute and chronic toxicity of this compound to aquatic invertebrates is limited. General principles of ecotoxicology for organic chemicals suggest that the sensitivity of invertebrate species like Daphnia magna can vary depending on the compound's mode of action. For many chemicals, the toxicity to Daphnia magna is a key indicator in environmental risk assessment. Without specific studies on this compound, its precise impact on invertebrate populations remains an area requiring further investigation.

Table 1: Acute Toxicity of a Related Dinitrotoluene Compound to an Aquatic Invertebrate

| Species | Compound | Exposure Duration | LC50/EC50 (mg/L) | Reference |

| Daphnia magna | 2,6-Dinitrotoluene (B127279) | 48 hours | 21.7 | Ohio EPA |

This table presents data for a related compound, 2,6-Dinitrotoluene, to provide an indication of the potential toxicity of chlorinated nitrotoluenes to aquatic invertebrates. LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

Specific toxicity data for this compound in fish and amphibians has not been extensively reported. However, studies on other nitroaromatic compounds have demonstrated varying levels of toxicity to fish species. For example, the acute toxicity of 2,6-dinitrotoluene to the Fathead Minnow (Pimephales promelas) has been established. The absence of data for this compound makes it difficult to assess its specific risk to vertebrate aquatic life. Similarly, there is a lack of information on the effects of this compound on amphibian populations, which are known to be sensitive indicators of environmental contamination.

Table 2: Acute Toxicity of a Related Dinitrotoluene Compound to a Fish Species

| Species | Compound | Exposure Duration | LC50 (mg/L) | Reference |

| Fathead Minnow (Pimephales promelas) | 2,6-Dinitrotoluene | 96 hours | 18.5 - 19.8 | Ohio EPA |

This table presents data for a related compound, 2,6-Dinitrotoluene, to illustrate the potential toxicity of chlorinated nitrotoluenes to fish. LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

There is a significant lack of research into the sublethal effects and specific biomarkers of exposure for this compound in aquatic organisms. Sublethal effects can include changes in growth, reproduction, and behavior that can have long-term consequences for populations. Biomarkers are measurable biological parameters that indicate exposure to or the effect of a chemical. For other pollutants, biomarkers such as changes in enzyme activity (e.g., cytochrome P450, glutathione-S-transferase) are used to assess exposure and toxic effects in fish. The development of such tools for this compound would be crucial for monitoring its potential impact in aquatic environments.

Terrestrial Ecotoxicity

The environmental fate and effects of this compound in terrestrial ecosystems are not well-defined in existing literature. Its use as a chemical intermediate suggests the potential for localized contamination of soil.

Direct studies on the impact of this compound on soil microorganisms and their community structure are not available. However, research on the closely related compound 2,4,6-trinitrotoluene (B92697) (TNT) provides insights into the potential effects of nitroaromatic compounds on soil microbial communities. Studies on TNT-contaminated soils have shown a decrease in the total amount of bacterial DNA and a shift in the bacterial community structure. In these contaminated soils, there was a noted predominance of certain bacterial families, such as Pseudomonadaceae and Xanthomonadaceae, suggesting that these groups may have a higher tolerance or degradation capability for such compounds. These findings indicate that the introduction of nitroaromatic compounds like this compound into the soil could potentially alter the diversity and composition of the native microbial communities, which play a critical role in soil health and nutrient cycling.

Impact on Terrestrial Invertebrates (e.g., earthworms, insects)

Direct ecotoxicological data on the impact of this compound on terrestrial invertebrates such as earthworms and insects is limited in publicly available scientific literature. However, the broader class of nitroaromatic compounds, to which this compound belongs, is known to exhibit toxicity to various soil organisms.

Nitroaromatic compounds can be harmful to earthworms, affecting their growth, reproduction, and survival. For instance, studies on analogous compounds like 2,4,6-trinitrotoluene (TNT) have demonstrated acute toxicity to the earthworm species Eisenia andrei. These studies showed that the lethality of TNT to earthworms was higher in natural forest soil compared to standard artificial soil, with a 14-day median lethal concentration (LC50) of 222.4 mg/kg in forest soil nih.gov. While these findings relate to a different nitroaromatic compound, they suggest that this compound could also pose a risk to earthworm populations. The toxicity of such compounds is influenced by factors like soil type, organic matter content, and the specific physiology of the invertebrate species.

The general toxicity of pesticides to earthworms can manifest in various ways, including alterations in growth, reproductive output, behavior, and essential enzyme activity, even at low concentrations. Given that this compound is used as an intermediate in the synthesis of pesticides, its potential impact on non-target soil invertebrates warrants further investigation.

Phytotoxicity and Effects on Terrestrial Plants

While specific studies on the phytotoxicity of this compound are not widely available, research on related nitroaromatic compounds, such as dinitrotoluenes (DNTs), provides valuable insights. Dinitrotoluenes have been identified as moderately phytotoxic substances.

Research on 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene has shown that these compounds can negatively affect plant seedling emergence and early growth. In a study involving wheat (Triticum aestivum), mustard (Sinapis alba), lettuce (Lactuca sativa), and lentil (Lens culinaris), lettuce was found to be the most sensitive species to these compounds researchgate.net. The study also noted that the monoamines, which are reduction products of dinitrotoluenes, could be either more or less phytotoxic than the parent compounds, while the diamine reduction products were found to have low toxicity to the tested plants researchgate.net.

Another study highlighted that weathering and aging of 2,6-dinitrotoluene in soil significantly increased its toxicity based on shoot growth inhibition in Japanese millet and ryegrass, although it decreased toxicity based on seedling emergence researchgate.net. This suggests that the environmental fate and transformation of this compound could alter its phytotoxic properties over time. The presence of chlorine atoms in the structure of this compound may also influence its phytotoxicity compared to non-chlorinated analogs.

Table 1: Phytotoxicity of Selected Nitroaromatic Compounds

| Compound | Plant Species | Effect |

| 2,4-Dinitrotoluene | Lettuce (Lactuca sativa) | High sensitivity, inhibition of growth researchgate.net |

| 2,6-Dinitrotoluene | Wheat (Triticum aestivum) | Moderate tolerance researchgate.net |

| 2,6-Dinitrotoluene | Japanese Millet, Ryegrass | Increased shoot growth toxicity after aging in soil researchgate.net |

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology of this compound Analogs

Predictive Modeling for Ecotoxicity of Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemicals, including nitroaromatic compounds, thereby reducing the need for extensive animal testing. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.

For nitroaromatic compounds, various QSAR models have been developed to predict their toxic effects. These models often utilize molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic properties, and steric features. For instance, hydrophobicity and electrostatic interactions have been shown to contribute to the toxicity of some nitroaromatics.

Machine learning algorithms are increasingly being used to develop sophisticated QSAR models. These approaches can handle complex datasets and identify non-linear relationships between chemical structure and toxicity. Such models have been applied to predict the acute oral toxicity of a large number of nitroaromatic compounds, facilitating environmental risk assessment and the design of safer chemicals. The accuracy of these predictive models is crucial for their application in regulatory toxicology.

Identification of Toxicophores in this compound Structure

A toxicophore is a specific structural feature or moiety within a molecule that is responsible for its toxic properties. In the case of this compound, several structural components contribute to its potential ecotoxicity.

The primary toxicophore in nitroaromatic compounds is the nitro group (-NO2) attached to the aromatic ring. The strong electron-withdrawing nature of the nitro group is key to the toxic mechanisms of these compounds, which can include oxidative stress and interactions with biological macromolecules.

The presence and position of other substituents on the benzene (B151609) ring, such as the chlorine atoms and the methyl group in this compound, modulate its toxicity. The chlorine atoms, being electronegative, further influence the electronic properties of the molecule, which can affect its reactivity and interaction with biological targets. The relative positions of the nitro group, chlorine atoms, and the methyl group can also impact the compound's steric properties and its ability to bind to active sites of enzymes or receptors, thereby influencing its toxicological profile. The mutual influence of these substituents on the benzene ring plays a determining role in the variation of toxicity among different nitroaromatic compounds.

Advanced Analytical Methodologies for 2,6 Dichloro 3 Nitrotoluene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2,6-dichloro-3-nitrotoluene from complex matrices and accurately determining its concentration. Both gas and liquid chromatography, often coupled with powerful detectors, provide the necessary sensitivity and selectivity for robust analysis.

Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically achieved using wide-bore, open-tubular capillary columns, which offer high resolution. epa.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD) : The ECD is particularly sensitive to electronegative compounds, such as those containing halogen and nitro groups, making it well-suited for detecting this compound. epa.gov This detector is capable of detecting concentrations in the parts-per-billion (ppb) range. epa.gov However, the ECD responds to a wide range of halogenated compounds, which can lead to potential interferences. epa.gov

Mass Spectrometry (MS) : When coupled with GC, a mass spectrometer provides definitive identification by analyzing the mass-to-charge ratio of the compound's fragment ions. This offers a higher degree of certainty compared to other detectors. bibliotekanauki.pl The GC-MS technique can be used to confirm the identity of compounds, especially in cases where co-elution occurs with other substances on the GC column. epa.gov

Care must be taken as some isomers may co-elute on certain GC columns. For instance, on a DB-5 column, 2,5-dichloronitrobenzene is not well resolved from 4-chloro-3-nitrotoluene, highlighting the importance of proper column selection and method validation. epa.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase (RP) HPLC is a common approach. sielc.com

A typical RP-HPLC method for this compound might use a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications where the HPLC system is connected to a mass spectrometer, a volatile modifier such as formic acid is used in place of phosphoric acid. sielc.com Detection is commonly achieved using:

UV-Vis Detection : This method relies on the compound's ability to absorb light at specific wavelengths. Nitroaromatic compounds have strong chromophores, making UV detection a sensitive option. nih.govthermofisher.com Purity assessments can be performed using UV detection at a wavelength such as 254 nm.

Mass Spectrometry (MS) : Coupling HPLC with MS (LC-MS) combines the separation power of liquid chromatography with the high selectivity of mass analysis, allowing for reliable identification and quantification even in complex mixtures. thermofisher.com

The separation of related isomers, such as 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279), has been successfully achieved using various HPLC columns, including C18 and diol-functionalized columns, demonstrating the technique's capability for resolving structurally similar compounds. nih.govsemanticscholar.org

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for trace analysis due to their enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is a powerful tool for the definitive identification and quantification of this compound in environmental and industrial samples. researchgate.net After separation on the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. bibliotekanauki.pl GC-MS operating in selected ion monitoring (SIM) mode can achieve very low detection limits, often in the nanogram per milliliter (ng/mL) range. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For even greater selectivity and lower detection limits, LC-MS/MS is employed. This technique uses two stages of mass analysis. The first mass analyzer selects the molecular ion of the target compound, which is then fragmented. The second mass analyzer detects specific fragment ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference. LC-MS/MS is particularly valuable for detecting trace amounts of the compound in complex matrices like soil and water, with limits of detection (LOD) potentially reaching the parts-per-billion (ppb) range. Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) has been developed for the rapid (<1 min/sample) and sensitive (~pg/mL) analysis of related nitroaromatic compounds. mit.edu

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be established.

For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methyl group protons. The chemical shift, splitting pattern (multiplicity), and integration of these signals provide definitive information about the substitution pattern on the benzene (B151609) ring. Similarly, ¹³C NMR spectroscopy provides data on the chemical environment of each carbon atom in the molecule, confirming the positions of the chloro, nitro, and methyl substituents. chemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~2.5 | Methyl (CH₃) group protons |

| ¹H | ~7.5 - 8.0 | Aromatic (Ar-H) protons |

| ¹³C | ~15 - 20 | Methyl (CH₃) carbon |

| ¹³C | ~120 - 150 | Aromatic and substituent-bound carbons |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. chemicalbook.com These vibrations are specific to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic functional groups within the this compound molecule. The strong electron-withdrawing nitro group (NO₂) exhibits distinct symmetric and asymmetric stretching vibrations. The presence of strong absorption bands in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ is a clear indicator of the nitro group. Other bands corresponding to C-H, C-Cl, and C=C bonds of the substituted aromatic ring would also be present in the IR spectrum. nist.gov

Raman Spectroscopy : Raman spectroscopy also probes molecular vibrations but is particularly sensitive to non-polar bonds. It can provide complementary information to the IR spectrum, especially for the vibrations of the aromatic ring skeleton.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1560 - 1520 | Asymmetric NO₂ Stretch | Nitro Group |

| 1385 - 1345 | Symmetric NO₂ Stretch | Nitro Group |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-Cl Stretch | Chloro Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within this compound. The molecule's aromatic ring, substituted with both chromophoric (nitro group) and auxochromic (chloro and methyl groups) substituents, gives rise to characteristic absorption bands in the UV-Vis spectrum. The nitro group (-NO2), a strong chromophore, is primarily responsible for the absorption features.

The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring, are generally high-energy and result in strong absorption bands. The n → π* transitions involve the excitation of non-bonding electrons from the oxygen atoms of the nitro group to π* antibonding orbitals of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C7H5Cl2NO2 and a molecular weight of approximately 206.03 g/mol . nist.govsigmaaldrich.comscbt.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern caused by the presence of 35Cl and 37Cl isotopes. For a molecule with two chlorine atoms, this results in a characteristic pattern of peaks at M+, [M+2]+, and [M+4]+.

The fragmentation pattern provides structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (-NO2) or parts of it, such as NO or O. youtube.com The fragmentation of nitrotoluene isomers is sensitive to the molecular geometry, with specific pathways being favored for different isomers. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass/Charge) | Description of Loss from Molecular Ion (M+) |

| [C7H5Cl2NO2]+ | 206 | Molecular Ion (M+) |

| [C7H5Cl2O]+ | 175 | Loss of NO |

| [C7H5Cl2]+ | 159 | Loss of NO2 |

| [C6H2Cl2]+ | 144 | Loss of NO2 and CH3 |

Note: The m/z values are based on the most abundant isotopes (1H, 12C, 14N, 16O, 35Cl). The actual spectrum will show isotopic peaks for chlorine.

Sample Preparation and Extraction Techniques

Effective sample preparation is critical for accurate analysis, aiming to isolate and concentrate this compound from the sample matrix and remove interfering substances.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that has become more efficient than traditional liquid-liquid extraction. sigmaaldrich.com It involves passing a liquid sample through a solid sorbent material that retains the analyte. phenomenex.com The analyte is then eluted with a small volume of a suitable solvent.

For a moderately nonpolar compound like this compound, a reversed-phase SPE sorbent, such as C18 (octadecyl-bonded silica), would be appropriate. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte. gcms.cz

Table 2: General Protocol for SPE of this compound from an Aqueous Sample

| Step | Solvent/Solution | Purpose |

| Conditioning | Methanol or Acetonitrile | To wet the bonded functional groups of the sorbent. gcms.cz |

| Equilibration | Water (pH adjusted) | To prepare the sorbent for the aqueous sample matrix. gcms.cz |

| Sample Loading | Aqueous sample | The analyte is adsorbed onto the C18 sorbent. |

| Washing | Water or a weak aqueous-organic mixture | To remove polar, water-soluble interferences. |

| Elution | A strong organic solvent (e.g., Ethyl Acetate, Dichloromethane) | To desorb the analyte from the sorbent. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Given that this compound is insoluble in water, LLE is a suitable extraction method. fishersci.ca

An appropriate organic solvent for LLE should have a high affinity for this compound and be immiscible with water. Solvents like dichloromethane (B109758) or hexane (B92381) would be effective choices. The process involves mixing the aqueous sample with the organic solvent, allowing the analyte to partition into the organic phase, separating the two layers, and then evaporating the organic solvent to concentrate the analyte.

Advanced Microextraction Techniques

Modern analytical chemistry has seen the development of microextraction techniques that significantly reduce solvent consumption and extraction time. One such technique is Dispersive Liquid-Liquid Microextraction (DLLME).

DLLME is a miniaturized LLE technique where a mixture of an extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., acetonitrile, which is miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. Centrifugation is then used to separate the small volume of sedimented organic phase. DLLME has been successfully applied for the determination of nitrobenzene (B124822) and nitrochlorobenzene compounds in water samples, demonstrating high pre-concentration factors and sensitivity. researchgate.net

Quality Assurance and Quality Control in this compound Analysis

A robust QA/QC program for the analysis of this compound should include the following elements:

Method Validation: The analytical method must be validated to demonstrate its suitability. This includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Calibration: Instruments must be calibrated using certified reference standards of this compound to establish a reliable concentration-response relationship.

Use of Blanks:

Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

Field Blanks: A clean sample is exposed to the sampling environment to assess contamination during sample collection.

Matrix Spikes: A known quantity of this compound is added to a real sample before extraction and analysis. The recovery of the spike is calculated to assess matrix effects (i.e., interference from other components in the sample). dtic.mil

Replicates: Analyzing duplicate or triplicate samples provides a measure of the method's precision. dtic.mil

Chain of Custody: For samples that may be involved in litigation, a strict chain-of-custody protocol is necessary. This involves documenting the possession and handling of the sample from collection to analysis to ensure its integrity. dtic.mil

Quality Assurance Project Plan (QAPP): A formal document should be prepared that outlines all QA/QC procedures, data quality objectives, and corrective actions to be taken if QC measures fall outside of acceptable limits. epa.gov

By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound is defensible and of known quality.

Theoretical and Computational Chemistry of 2,6 Dichloro 3 Nitrotoluene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for investigating the properties of molecular systems. These methods allow for the detailed examination of molecular geometry, electronic structure, and spectroscopic features, providing data that can be difficult to obtain through experimental means alone. For molecules like 2,6-dichloro-3-nitrotoluene, these calculations can elucidate the interplay between the chloro, nitro, and methyl substituents and their influence on the benzene (B151609) ring.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy.

Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(d,p) are employed for this purpose. ajeee.co.insemanticscholar.org The optimization process yields critical data on bond lengths, bond angles, and dihedral (torsional) angles. The resulting optimized geometry represents the equilibrium structure of an isolated molecule in the gaseous phase. Conformational analysis, a key part of this process, would investigate the rotational barriers and preferred orientations of the methyl (-CH₃) and nitro (-NO₂) groups relative to the aromatic ring to identify the global energy minimum conformation.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 - 1.41 Å |

| C-Cl | Carbon-chlorine bond lengths | ~1.74 Å |

| C-N | Carbon-nitrogen bond length | ~1.47 Å |

| N-O | Nitro group nitrogen-oxygen bond lengths | ~1.22 Å |

| C-C (methyl) | Ring carbon to methyl carbon bond length | ~1.51 Å |

| ∠C-C-C (ring) | Aromatic ring internal angles | ~118° - 122° |

| ∠C-N-O | Nitro group angle | ~118° |

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO, influencing the molecule's electronic transitions and charge transfer characteristics. nih.govnih.gov From the HOMO and LUMO energy values, key chemical reactivity descriptors can be calculated. nih.gov

Table 2: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative)

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Related to ionization potential |

| LUMO Energy (E_LUMO) | - | Related to electron affinity |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

Vibrational Spectroscopy Predictions (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These calculations are typically performed on the optimized geometry using the same level of theory (e.g., DFT/B3LYP). nih.gov

The output provides a set of harmonic vibrational frequencies and their corresponding intensities for both IR and Raman activity. nih.gov Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. This analysis allows for the assignment of specific vibrational modes (e.g., C-H stretching, NO₂ symmetric stretch, C-Cl stretch) to the experimentally observed spectral bands. ajeee.co.in

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| -CH₃ Asymmetric Stretch | ~2980 | ~2980 |

| -NO₂ Asymmetric Stretch | ~1530 | ~1530 |

| -NO₂ Symmetric Stretch | ~1350 | ~1350 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for these calculations. nih.govnih.gov

Calculations are performed on the optimized molecular structure. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). For enhanced accuracy, these calculations can incorporate solvent effects using models like the Conductor-like Screening Model (COSMO). nih.gov Comparing the calculated chemical shifts with experimental data helps to confirm the molecular structure and assign specific resonances. nih.govnih.gov

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-CH₃ | ~130 | (data not available) |

| C-Cl (C2) | ~133 | (data not available) |

| C-NO₂ | ~148 | (data not available) |

| C-H (C4) | ~128 | (data not available) |

| C-H (C5) | ~135 | (data not available) |

| C-Cl (C6) | ~131 | (data not available) |

Thermochemical Properties and Reaction Energetics

Quantum chemical calculations can also be used to predict various thermochemical properties of a molecule. By performing frequency calculations, it is possible to determine thermodynamic functions such as thermal energy, specific heat capacity, entropy, and Gibbs free energy at different temperatures. This information is derived from the vibrational, rotational, and translational contributions to the molecular partition function.

Furthermore, these computational methods are invaluable for studying reaction energetics. By calculating the total energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies for chemical transformations involving this compound. This allows for the theoretical investigation of its reactivity and the prediction of feasible reaction pathways without the need for laboratory experiments.

Table 5: Calculated Thermodynamic Properties at Standard Conditions (Illustrative)

| Property | Predicted Value (Illustrative) | Units |

|---|---|---|

| Enthalpy (H) | (Value) | kJ/mol |

| Entropy (S) | (Value) | J/(mol·K) |

| Gibbs Free Energy (G) | (Value) | kJ/mol |

Molecular Dynamics Simulations

While quantum chemical calculations typically model static, single molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve. mdpi.com

For this compound, MD simulations could be used to:

Analyze conformational dynamics: Study the rotation of the methyl and nitro groups and the flexibility of the molecule in a condensed phase (e.g., in a solvent or in its crystalline state).

Investigate solvation: Model the molecule in various solvents to understand the structure of the solvation shell and calculate properties like the free energy of solvation.

Simulate bulk properties: For a system containing many molecules of this compound, MD can be used to predict bulk properties such as density, viscosity, and diffusion coefficients.

Study intermolecular interactions: Analyze how molecules of this compound interact with each other and with other chemical species, providing insight into phenomena like crystal packing and binding affinities. mdpi.com

These simulations rely on a "force field," a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for the accuracy of the simulation. mdpi.com

Intermolecular Interactions and Solvation Effects

The nature and strength of intermolecular interactions involving this compound are pivotal in determining its physical properties, such as boiling point and solubility, as well as its interactions with other molecules in various environments. The presence of two chlorine atoms, a nitro group, and a methyl group on the benzene ring creates a complex distribution of electron density, leading to a variety of possible non-covalent interactions.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the interaction energies between this compound and other molecules. These calculations can elucidate the contributions of different types of interactions, including:

Van der Waals forces: These are ubiquitous non-specific interactions arising from temporary fluctuations in electron density.

Dipole-dipole interactions: The polar nature of the C-Cl and C-NO2 bonds results in a net molecular dipole moment, leading to electrostatic interactions with other polar molecules.

π-π stacking: The aromatic ring of this compound can engage in stacking interactions with other aromatic systems, which is a significant interaction in condensed phases and biological systems.

Halogen bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms.

Solvation Effects:

The behavior of this compound in a solvent is crucial for understanding its environmental transport and bioavailability. Solvation models, both explicit and implicit, are used to simulate the solvent environment and calculate properties like the solvation free energy.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute, providing a detailed picture of the local solvent structure. Molecular dynamics simulations are often used for this purpose.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are widely used to estimate solvation free energies.

Calculations of hydration free energies for multifunctional nitroaromatic compounds have shown that the accuracy of predictions can depend on the force field and partial atomic charges used in the simulations. For instance, studies on a set of nitroaromatic compounds indicated that force fields like OPLS-AA, when using appropriate charge sets, can provide good predictions of solvation free energies figshare.com. The presence of multiple nitro groups can sometimes lead to less accurate predictions, highlighting the challenges in parameterizing these functional groups figshare.com.

Adsorption and Binding Studies (e.g., to environmental matrices, biological receptors)

The interaction of this compound with environmental components like soil and sediment, as well as its potential to bind to biological receptors, is a key determinant of its environmental fate and toxicity. Computational studies can provide molecular-level insights into these adsorption and binding processes.

Adsorption to Environmental Matrices:

The sorption of organic compounds to soil and sediment is a complex process influenced by the properties of both the chemical and the environmental matrix. Soil organic matter (SOM) and clay minerals are two of the most important components governing this process.

Soil Organic Matter (SOM): Molecular dynamics simulations can be used to study the interactions between this compound and models of SOM. These simulations can reveal the importance of hydrophobic interactions and hydrogen bonding in the binding process mdpi.comnih.gov. For polycyclic aromatic hydrocarbons, π-π interactions and hydrogen bonding with components of SOM have been shown to be important mdpi.com.

Clay Minerals: The adsorption of nitroaromatic compounds on clay minerals can be investigated using DFT calculations. Studies on the adsorption of 2,4-dinitrotoluene (B133949) on kaolinite (B1170537) surfaces suggest that hydrogen bond formation is a key mechanism, with a preference for adsorption on the Al-O surface researchgate.net. Molecular dynamics simulations have also been used to explore the adsorption of organic compounds at the clay mineral/aqueous solution interface, identifying different adsorption mechanisms depending on the presence of water researchgate.net.

Binding to Biological Receptors:

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. This can provide insights into the potential toxicity mechanisms of this compound. For example, molecular docking studies have been used to investigate the binding of nitroaromatic compounds to enzymes, correlating binding efficiency with biological activities like anti-inflammatory effects nih.govnih.gov. The position and number of nitro groups can significantly influence the binding affinity nih.govmdpi.com.

| Interaction Type | Key Molecular Features Involved | Computational Method | Significance |

| Intermolecular Interactions | Chlorine atoms, nitro group, aromatic ring | DFT, MP2 | Determines physical properties and reactivity. |

| Solvation | Molecular polarity and size | Explicit/Implicit Solvation Models | Influences environmental transport and bioavailability. |

| Adsorption to SOM | Hydrophobicity, hydrogen bonding capacity | Molecular Dynamics | Affects persistence and mobility in soil. |

| Adsorption to Clay | Hydrogen bonding with surface hydroxyls | DFT | Controls leaching and availability in the environment. |

| Binding to Receptors | Shape, electronic properties, functional groups | Molecular Docking | Provides insights into potential toxic mechanisms. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are valuable tools for predicting the behavior of chemicals like this compound, thereby reducing the need for extensive and costly experimental testing.

Development of Predictive Models for Biological Activity and Environmental Fate

The development of robust QSAR/QSPR models for this compound requires a dataset of related compounds with known biological activities (e.g., toxicity) or environmental properties (e.g., soil sorption coefficient, biodegradability).

Biological Activity:

QSAR models for the toxicity of nitroaromatic compounds have been extensively studied. These models often aim to predict endpoints such as acute toxicity to aquatic organisms or carcinogenicity nih.govnih.gov. For instance, QSAR studies on the toxicity of nitroaromatics to Tetrahymena pyriformis have been developed to understand the influence of different substituents on toxicity nih.gov.

Environmental Fate:

QSPR models can predict key parameters that determine the environmental fate of this compound:

Soil Sorption Coefficient (Koc): QSARs have been developed to predict Koc values for organic chemicals based on descriptors related to hydrophobicity, such as the octanol-water partition coefficient (logP) and molecular connectivity indices jetjournal.usnih.gov.

Biodegradability: Predicting the biodegradability of chlorinated aromatic compounds is crucial for assessing their persistence in the environment. QSBR (Quantitative Structure-Biodegradability Relationship) models have been developed using molecular descriptors to classify compounds as biodegradable or non-biodegradable chemrxiv.orgchemrxiv.orgresearchgate.net.

Descriptor Selection and Model Validation

The success of a QSAR/QSPR model heavily depends on the appropriate selection of molecular descriptors and rigorous validation of the model.

Descriptor Selection:

Molecular descriptors are numerical values that represent the chemical and physical characteristics of a molecule. A wide range of descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity nih.govmdpi.com.

Hydrophobicity descriptors: Most commonly the octanol-water partition coefficient (logP).

Genetic algorithms and other variable selection methods are often used to select the most relevant descriptors for building a predictive model.

Model Validation:

Model validation is a critical step to ensure that the developed QSAR/QSPR model is robust and has good predictive power. Common validation techniques include: